Procyazine
Overview
Description
Procyazine is a chemical compound belonging to the triazine family, specifically known for its herbicidal properties. It is structurally characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. This compound is primarily used in agricultural settings to control weed growth by inhibiting photosynthesis in plants.
Mechanism of Action
Target of Action
Procyazine, also known as Periciazine , is a phenothiazine of the piperidine group . It primarily targets the alpha adrenergic receptors and the D(1) dopamine receptor . These receptors play a crucial role in the regulation of neurotransmission, affecting mood and behavior.
Mode of Action
This compound interacts with its targets by producing what has been described as a central adrenergic blockade . This means it inhibits the function of the alpha adrenergic receptors and antagonizes the D(1) dopamine receptor . This interaction results in a reduction of pathologic arousal and affective tension in some psychotic patients .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway. By antagonizing the D(1) dopamine receptor, this compound disrupts the normal functioning of this pathway, leading to its antipsychotic effects . Additionally, this compound has been found to inhibit electron transport in the photosystem II of chloroplasts, suggesting an impact on the photosynthetic pathway .
Result of Action
At the molecular level, this compound’s antagonism of the D(1) dopamine receptor and alpha adrenergic receptors leads to a decrease in the overactivity of these pathways, which is often associated with psychotic conditions . At the cellular level, this compound has been found to inhibit electron transport in isolated chloroplasts .
Action Environment
Environmental factors can influence the action of this compound. For instance, the partitioning of this compound from the aqueous phase of a reaction solution into the highly hydrophobic environment within the chloroplast membrane can affect its inhibitory nature
Biochemical Analysis
Biochemical Properties
Procyazine is a crystalline solid and its biochemical role primarily involves inhibiting electron transport . It interacts with the photosystem II in chloroplasts, specifically affecting the electron transfer step between the primary electron acceptor (Q) and the plastoquinone pool of the electron transport chain .
Cellular Effects
In cellular processes, this compound has been observed to inhibit electron transport but does not uncouple photophosphorylation . This inhibition impacts the reducing side of photosystem II, affecting the overall photosynthetic process within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the photosystem II of chloroplasts . It inhibits the electron transfer between the primary electron acceptor and the plastoquinone pool, thereby affecting the photosynthetic electron transport chain .
Temporal Effects in Laboratory Settings
The effects of this compound on electron transport in isolated chloroplasts have been observed to be time-dependent . This is due to the slower partitioning of this compound from the aqueous phase of the reaction solution into the hydrophobic environment within the chloroplast membrane .
Metabolic Pathways
Given its role in inhibiting electron transport in photosystem II, it likely interacts with enzymes involved in photosynthesis .
Transport and Distribution
This compound’s transport and distribution within cells and tissues are linked to its partitioning from the aqueous phase of the reaction solution into the hydrophobic environment within the chloroplast membrane .
Subcellular Localization
This compound’s subcellular localization is primarily within the chloroplasts, where it interacts with photosystem II . Its effects on activity or function within specific compartments or organelles would be related to its role in inhibiting electron transport within the photosynthetic process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Procyazine can be synthesized through a multi-step process involving the reaction of cyanuric chloride with cyclopropylamine and methylamine. The reaction typically occurs in an organic solvent such as acetone or acetonitrile, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Procyazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where one of the substituents on the triazine ring is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazines.
Scientific Research Applications
Procyazine has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of triazines and their derivatives.
Biology: Investigated for its effects on photosynthesis and electron transport in chloroplasts.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive triazines.
Industry: Utilized in the development of new herbicidal formulations and agricultural chemicals.
Comparison with Similar Compounds
Atrazine: Another triazine herbicide with similar mechanisms of action but different substituents.
Cyanazine: Shares structural similarities with procyazine but has different substituents and slightly different reactivity.
This compound’s unique combination of substituents makes it a valuable compound for specific agricultural applications and scientific research.
Properties
IUPAC Name |
2-[[4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN6/c1-10(2,5-12)17-9-15-7(11)14-8(16-9)13-6-3-4-6/h6H,3-4H2,1-2H3,(H2,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZNHSBFPPFULJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC1=NC(=NC(=N1)NC2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034844 | |
Record name | Procyazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32889-48-8 | |
Record name | Cycle | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32889-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procyazine [ANSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032889488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procyazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1034844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROCYAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLT2TR0PUH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of procyazine?
A1: this compound is a herbicide that belongs to the triazine class. [] It acts by inhibiting photosynthesis in susceptible plants. Specifically, it binds to the D1 protein in the photosystem II complex located in the chloroplast thylakoid membranes. [] This binding blocks electron transport between the primary electron acceptor (Q) and the plastoquinone pool, ultimately disrupting the photosynthetic process and leading to plant death. [, ]
Q2: How does this compound's structure influence its activity?
A2: Triazine herbicides like this compound share a common structural feature: a substituted 1,3,5-triazine ring. The specific substituents on this ring influence the herbicide's binding affinity to the D1 protein and, consequently, its potency. Studies comparing this compound with other triazines like atrazine and cyanazine reveal that differences in their side chains affect their ability to penetrate chloroplast membranes and their inhibitory potentials. [, ] For example, this compound's cyclopropylamino group contributes to its slower partitioning into chloroplast membranes compared to atrazine. []
Q3: Is there evidence of resistance to this compound in weeds?
A3: Yes, research has identified triazine-resistant biotypes of certain weeds, such as Amaranthus retroflexus (redroot pigweed). [] These resistant biotypes exhibit modifications in their chloroplast D1 protein, specifically at the herbicide's binding site. This altered binding site reduces this compound's ability to bind and inhibit photosystem II activity. Interestingly, these resistant biotypes often exhibit cross-resistance to other triazine herbicides but remain susceptible to herbicides with different modes of action, like diuron. []
Q4: What are the environmental implications of this compound use?
A4: this compound, when applied to agricultural fields, can potentially leach into surrounding environments, including tile drainage systems. Studies monitoring its presence in soil and water samples following field application have detected it in tile drainage water at concentrations ranging from 2 to 111 ng/L. [] While it exhibits a relatively short persistence in soil with a half-life of approximately 13 days, understanding its movement and potential impact on non-target organisms is crucial for responsible use. []
Q5: Are there any known alternatives to this compound for weed control?
A5: While this compound offers effective weed control in certain crops like corn (Zea mays), [] exploring alternative herbicides is essential for managing potential resistance and minimizing environmental impact. Research highlights other herbicide options for specific weed species and soil types. For instance, alachlor, EPTC, and vernolate, applied preplant and incorporated into the soil, provided effective control for various weed species without harming sweet corn. [] The choice of alternative herbicides should be based on factors like the target crop, weed spectrum, soil characteristics, and potential environmental risks.
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